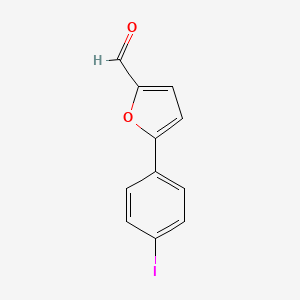

5-(4-Iodophenyl)furan-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Iodophenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C11H7IO2 and a molecular weight of 298.079 g/mol It consists of a furan ring substituted with a formyl group at the 2-position and a 4-iodophenyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , where furan is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form furan-2-carbaldehyde . This intermediate can then undergo a Suzuki-Miyaura coupling reaction with 4-iodophenylboronic acid in the presence of a palladium catalyst to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The aldehyde group in 5-(4-Iodophenyl)furan-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like or .

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as or .

Substitution: The iodine atom in the 4-iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as or , to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles in the presence of a base like or .

Major Products:

Oxidation: 5-(4-Iodophenyl)furan-2-carboxylic acid.

Reduction: 5-(4-Iodophenyl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5-(4-Iodophenyl)furan-2-carbaldehyde is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds through cross-coupling reactions .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its reactive functional groups .

Mécanisme D'action

The mechanism of action of 5-(4-Iodophenyl)furan-2-carbaldehyde largely depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes or receptors. The furan ring and the aldehyde group can participate in various biochemical pathways, potentially leading to the modulation of cellular processes .

Comparaison Avec Des Composés Similaires

- 5-(4-Bromophenyl)furan-2-carbaldehyde

- 5-(4-Chlorophenyl)furan-2-carbaldehyde

- 5-(4-Methylphenyl)furan-2-carbaldehyde

Comparison: 5-(4-Iodophenyl)furan-2-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity.

Activité Biologique

5-(4-Iodophenyl)furan-2-carbaldehyde (CAS No. 64251-78-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H7IO2, with a molar mass of approximately 298.08 g/mol. The compound features a furan ring substituted at the 2-position with an aldehyde group and at the 5-position with a para-iodophenyl group, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H7IO2 |

| Molar Mass | 298.08 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in organic solvents |

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing furan moieties have been evaluated for their ability to inhibit viral proteases, which are critical for viral replication. A related study highlighted the importance of substituents on the phenyl ring, showing that increasing hydrophobicity enhances antiviral activity against SARS-CoV-2 protease with IC50 values significantly reduced by strategic substitutions .

The mechanism of action for compounds like this compound may involve interaction with specific enzymes or receptors. The iodine atom in the para position could enhance binding affinity due to increased lipophilicity and steric effects, potentially allowing for better interactions with target proteins involved in viral replication or other biological pathways.

Structure-Activity Relationships (SAR)

SAR studies have shown that modifications to the furan and phenyl components can significantly affect biological activity. For example, replacing halogen substituents on the phenyl ring with larger or more polar groups often alters the compound's inhibitory potency against various targets .

Table 2: Comparative IC50 Values of Related Compounds

| Compound | IC50 (μM) |

|---|---|

| This compound | Not specifically reported |

| F8-S43 (similar structure) | 10.76 |

| F8-B22 (related derivative) | 1.55 |

Case Study 1: Inhibition of Viral Proteases

A series of compounds based on furan derivatives were synthesized and tested for their inhibitory effects on SARS-CoV-2 main protease (Mpro). Among these, certain derivatives demonstrated promising IC50 values, indicating that modifications to the furan structure can enhance antiviral efficacy .

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays using Vero and MDCK cells, related compounds exhibited low cytotoxicity with CC50 values exceeding 100 μM, suggesting a favorable therapeutic window for further development . This highlights the potential for derivatives based on this compound in antiviral drug design.

Propriétés

IUPAC Name |

5-(4-iodophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJCFJXXZJFWDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403115 |

Source

|

| Record name | 5-(4-iodophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64251-78-1 |

Source

|

| Record name | 5-(4-iodophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.